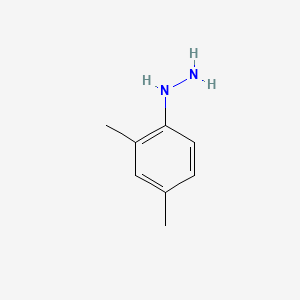

(2,4-Dimethylphenyl)hydrazine

描述

Significance of Arylhydrazines as Fundamental Building Blocks

Arylhydrazines are indispensable tools in the arsenal (B13267) of synthetic organic chemists. They are foundational precursors for the construction of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes. nih.govrsc.orgsmolecule.com The reactivity of the hydrazine (B178648) functional group enables its participation in various reactions, including condensations with carbonyl compounds to form hydrazones, and cyclization reactions to generate stable ring systems. smolecule.com

Notably, arylhydrazines are key reactants in the Fischer indole (B1671886) synthesis, a venerable and widely used method for constructing the indole nucleus, a core structure in many natural products and pharmaceutical agents. wikipedia.orgtestbook.com Furthermore, their role extends to the Japp-Klingemann reaction for the synthesis of hydrazones from β-keto-acids or esters, which are themselves valuable synthetic intermediates. wikipedia.orgchemeurope.com The versatility of arylhydrazines is further highlighted by their use as arylating agents in cross-coupling reactions, offering a stable and environmentally benign alternative to other aryl sources. nih.govchemrevlett.com

Historical Context and Evolution of (2,4-Dimethylphenyl)hydrazine Research

The study of arylhydrazines dates back to the late 19th century with the discovery of phenylhydrazine (B124118) by Emil Fischer. wikipedia.org This discovery paved the way for the exploration of substituted arylhydrazines, including this compound. Early research focused on the fundamental reactivity of these compounds, particularly their use in the characterization of carbonyl compounds through the formation of crystalline hydrazones. wikipedia.org

The development of the Fischer indole synthesis in 1883 was a landmark achievement that solidified the importance of arylhydrazines in synthetic chemistry. wikipedia.orgtestbook.com Over the years, research on this compound has evolved from its initial use in classical synthetic methods to more contemporary applications. The strategic placement of the two methyl groups on the phenyl ring influences the compound's reactivity and the properties of its derivatives. This has led to its use in the synthesis of specifically substituted indoles and other heterocyclic systems with potential biological activities.

Current Research Landscape and Unexplored Potential of the Chemical Compound

The current research landscape for this compound is vibrant and expanding. Scientists are actively exploring its application in the synthesis of novel compounds with potential medicinal applications. For instance, derivatives of this compound have been investigated for their potential as chemosensors and for their biological activities, including antimicrobial and anticancer properties. researchgate.netumt.edu.pk

Recent studies have focused on the synthesis of hydrazones derived from this compound and various aromatic carbonyl compounds. researchgate.netumt.edu.pk These hydrazones are not only important synthetic intermediates but also exhibit interesting biological properties themselves. umt.edu.pkumt.edu.pk The field of medicinal chemistry continues to find value in hydrazine derivatives for developing new therapeutic agents. solubilityofthings.com

The unexplored potential of this compound lies in its application in modern catalytic systems and the synthesis of advanced materials. Its use as a building block for complex molecular architectures with tailored electronic and photophysical properties is an area ripe for investigation. Furthermore, the development of more sustainable and efficient synthetic methods utilizing this compound remains an active area of research. organic-chemistry.org The unique substitution pattern of this compound offers opportunities for the synthesis of novel ligands for catalysis and functional organic materials.

Interactive Data Tables

Table 1: Key Reactions Involving Arylhydrazines

| Reaction Name | Reactants | Product | Significance |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde or Ketone | Indole | Core synthesis of indoles, a common motif in pharmaceuticals. wikipedia.orgtestbook.com |

| Japp-Klingemann Reaction | Arylhydrazine, β-Keto-acid or β-Keto-ester | Hydrazone | Synthesis of hydrazones, which are versatile intermediates. wikipedia.orgchemeurope.com |

| Hydrazone Formation | Arylhydrazine, Carbonyl Compound | Hydrazone | Used for the synthesis and characterization of carbonyls. smolecule.com |

| Cross-Coupling Reactions | Arylhydrazine, Aryl Halide or Boronic Acid | Biaryl | Acts as an arylating agent. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSHNNKBWNAZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351537 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-00-9 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethylphenyl Hydrazine

Classical Preparative Routes

Traditional methods for synthesizing arylhydrazines, including the 2,4-dimethyl substituted variant, have been foundational in organic chemistry. These routes typically involve multi-step sequences starting from readily available aromatic precursors.

Diazotization-Reduction Protocols from Substituted Anilines

One of the most common and historically significant methods for preparing arylhydrazines is the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. In the case of (2,4-Dimethylphenyl)hydrazine, the starting material is 2,4-dimethylaniline. nih.gov

The process begins with the treatment of 2,4-dimethylaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt. google.comorgsyn.org This electrophilic aromatic substitution reaction yields a diazonium salt solution.

The subsequent step involves the reduction of the diazonium intermediate. A variety of reducing agents can be employed, but sodium sulfite is commonly used. The reduction is typically carried out under alkaline or neutral conditions, followed by acidification to yield the final hydrazine (B178648) salt. google.com A Chinese patent details a high-yield synthesis where the diazotization is completed in 10-15 minutes, and the reduction is performed at 100°C and a pH of approximately 6, before final acidification at 80°C. google.com This robust method remains a staple for both laboratory and larger-scale preparations. orgsyn.org

| Parameter | Condition |

| Starting Material | 2,4-Dimethylaniline |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in HCl |

| Diazotization Temp. | 0-5 °C |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) |

| Reduction Temp. | 100 °C |

| Reduction pH | ~6 |

| Final Step | Acidification with HCl |

| Reported Yield | >90% |

| Data derived from a patented synthesis protocol for 2,4-dimethylphenylhydrazine hydrochloride. google.com |

Reductive Amination Strategies

Reductive amination offers an alternative pathway for forming C-N bonds. In the context of hydrazine synthesis, this strategy would involve the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine or a hydrazine derivative to form a hydrazone, which is then subsequently reduced to the corresponding hydrazine.

While direct synthesis of this compound via this route is less common than diazotization, the underlying principles are well-established. For instance, imine reductases have been utilized in the enzymatic reductive amination of carbonyls with simple hydrazines to produce N-alkylhydrazines. nih.gov Furthermore, nickel-catalyzed reductive amination has been demonstrated using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source to convert various aldehydes and ketones into primary amines. rsc.org This highlights the potential for catalytic systems to facilitate the reductive coupling of a suitable carbonyl precursor with a hydrazine moiety to access complex hydrazine structures.

Electrophilic Aromatic Substitution Approaches

This approach involves the direct functionalization of a pre-existing aromatic ring. While not a primary method for constructing the arylhydrazine core itself, electrophilic aromatic substitution is a key strategy for modifying the aromatic ring of phenylhydrazine (B124118) and its derivatives. The hydrazine group is an activating, ortho-, para-directing substituent, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself.

For this compound, the existing methyl groups and the hydrazine moiety all direct incoming electrophiles. The combined directing effects would make the remaining open positions on the ring (positions 3, 5, and 6) susceptible to substitution. For example, electrophilic thiocyanation of phenylhydrazine derivatives has been shown to proceed with high regioselectivity, affording ortho- or para-thiocyanated products depending on the substitution pattern of the starting material. mdpi.com This demonstrates the feasibility of using electrophilic substitution to introduce additional functional groups onto the this compound scaffold.

Emerging Synthetic Strategies and Catalytic Advancements

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For arylhydrazine synthesis, this has translated into the development of powerful catalytic systems that can form the key aryl-nitrogen bond under milder conditions than classical routes.

Metal-Catalyzed this compound Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, have become indispensable tools for C-N bond formation. These methods can be applied to the synthesis of arylhydrazines by coupling an aryl halide or pseudohalide with hydrazine or a protected hydrazine equivalent.

Various catalytic systems have been developed for this purpose:

Copper-Catalyzed Systems : Copper catalysts are often used for N-arylation reactions. An efficient method involves the copper-catalyzed cross-coupling of aryl halides (including bromides and iodides) with aqueous hydrazine in a solvent like PEG-400, which can proceed to give good to excellent yields of the corresponding aryl hydrazine. researchgate.net

Palladium-Catalyzed Systems : Palladium catalysts, often in conjunction with specialized phosphine ligands, are highly effective for the N-arylation of hydrazines and their derivatives. researchgate.net

Nickel-Catalyzed Systems : More recently, nickel catalysts have emerged as a cost-effective and powerful alternative for C-N coupling. Nickel(II)-bipyridine complexes, for example, have been shown to catalyze the N-arylation of benzophenone hydrazone with bromoarenes. researchgate.net

These methods offer broad substrate scope and functional group tolerance, making them attractive for the synthesis of complex substituted arylhydrazines. google.com

| Metal Catalyst | Ligand/System | Coupling Partner 1 | Coupling Partner 2 | Key Advantage |

| Copper (Cu) | PEG-400 (as ligand and solvent) | Aryl Halide (I, Br) | Aqueous Hydrazine | Utilizes an inexpensive metal and environmentally benign solvent. researchgate.net |

| Palladium (Pd) | Phosphine Ligands (e.g., Mor-DalPhos) | Aryl Halide | Hydrazine | High efficiency and chemoselectivity for direct arylation of hydrazine. |

| Nickel (Ni) | Ni(II)/NHC or Bipyridine Complex | Aryl Bromide | Benzophenone Hydrazone | Cost-effective alternative to palladium with good yields. researchgate.net |

| A summary of representative metal-catalyzed systems for arylhydrazine synthesis. |

Photoredox-Catalyzed Pathways to Arylhydrazines

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) events to generate radicals from stable precursors.

While the direct photoredox synthesis of this compound is an emerging area, related transformations demonstrate the principle. For instance, photoredox catalysis has been used for the C-H amination of aryl aldehyde-derived hydrazones. researchgate.net Other studies have shown the N-arylation of various nitrogen-containing compounds with electron-rich arenes using this approach. amanote.com The general mechanism involves the light-excited photocatalyst generating an aryl radical from an aryl halide, which can then be trapped by a suitable nitrogen nucleophile or radical to form the C-N bond. This strategy avoids the need for high temperatures and strong bases often required in traditional cross-coupling reactions, offering a pathway to arylhydrazines with excellent functional group compatibility. rsc.org

Process Optimization and Scalability Considerations for this compound Production

For the industrial-scale production of this compound, optimizing the synthesis process is paramount to ensure safety, efficiency, and cost-effectiveness. Key considerations revolve around transitioning from traditional batch processing to more advanced continuous-flow manufacturing.

Challenges of Batch Processing: Traditional batch synthesis of phenylhydrazines poses several challenges for scalability. The diazotization step is highly exothermic and the diazonium salt intermediates are often unstable, creating significant safety risks when handling large quantities. Furthermore, batch processes can suffer from long reaction times, lower production efficiency, and high energy consumption, which negatively impact cost and throughput. google.com

Continuous-Flow Synthesis as a Scalable Solution: Continuous-flow technology offers a robust solution to the limitations of batch processing. patsnap.com By conducting the reaction in a specialized integrated reactor, the synthesis can be performed as a continuous, uninterrupted process. google.com This approach provides several key advantages for scalability:

Enhanced Safety : Continuous-flow reactors handle only small volumes of the reaction mixture at any given moment, which significantly minimizes the risks associated with the accumulation of highly energetic diazonium intermediates. researchgate.net This allows for better management of the reaction's heat output.

Reduced Reaction Time : The entire three-step sequence of diazotization, reduction, and acidification can be integrated into a single, seamless operation, with total reaction times potentially reduced to under 20 minutes. google.compatsnap.com

Improved Efficiency and Purity : The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) afforded by microreactors leads to fewer side reactions and byproducts. patsnap.comresearchgate.net This can result in higher purity products (≥99%) without the need for extensive downstream purification steps. patsnap.com

The optimization of a scalable process involves a detailed study of various parameters, including mixing performance, molar ratios of reactants, reaction temperature, and residence time to achieve the highest possible yield and purity. researchgate.net

Chemical Reactivity and Mechanistic Aspects of 2,4 Dimethylphenyl Hydrazine

Role as an Electrophilic Partner in Cross-Coupling Reactions

In addition to its nucleophilic character, the (2,4-Dimethylphenyl)hydrazine moiety can also participate in cross-coupling reactions as an electrophilic partner, particularly after activation. Arylhydrazines have gained attention as environmentally friendly arylating agents in various cross-coupling reactions because the byproducts are typically nitrogen gas and water. nih.gov

Arylhydrazines, including this compound, have been successfully utilized as coupling partners in several palladium-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov These reactions often proceed via an oxidative addition of the arylhydrazine to a low-valent palladium catalyst.

Suzuki Coupling: In the Suzuki reaction, an organoboron compound is coupled with an organohalide or a suitable electrophile in the presence of a palladium catalyst and a base. masterorganicchemistry.com Arylhydrazines can serve as the electrophilic partner in these reactions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. A Heck-type cross-coupling reaction mechanism has been proposed for arylhydrazines, which involves the formation of an aryl palladium intermediate that then reacts with the olefin. nih.gov

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organohalide or triflate. organic-chemistry.org Arylhydrazines have also been shown to be effective electrophilic partners in Hiyama couplings. nih.gov

The use of arylhydrazines as electrophiles in these reactions is a significant development, offering an alternative to the more commonly used aryl halides and pseudohalides. nih.gov

An efficient and environmentally friendly method for the synthesis of hydrazones involves the visible-light-absorbing C-N cross-coupling through C(sp²)–H and C(sp³)–H functionalization. rsc.orgresearchgate.netnih.gov This approach utilizes a photocatalyst, such as eosin Y, under visible light irradiation, with ethanol (B145695):water as a green solvent and atmospheric air as the oxidant. rsc.orgresearchgate.netnih.gov

In this process, the C-H bonds of compounds like indoles or methylarenes are activated by the photocatalyst. The activated species then couples with an arylhydrazine, such as this compound, to form the corresponding hydrazone. rsc.orgresearchgate.netnih.gov This method is advantageous due to its metal-free conditions, low cost, use of a green solvent, and reliance on a renewable energy source. rsc.orgnih.gov The reaction demonstrates good functional group compatibility and provides a creative route to synthesize hydrazones from readily available starting materials. rsc.orgresearchgate.net

Electron Transfer Processes and Intrinsic Reactivity of Arylhydrazines

Arylhydrazines, including this compound, are characterized by their potential to engage in electron transfer processes, which is fundamental to their reactivity. The biotransformation and metabolic activation of many hydrazine (B178648) derivatives involve the formation of various free radical species. This metabolic activation can be catalyzed by enzymes such as cytochrome P450 and various peroxidases, or non-enzymatically by entities like oxyhemoglobin and trace metal ions. The core of this reactivity often lies in the one-electron oxidation of the hydrazine moiety.

Stereoelectronic Influences on Redox Properties

The redox properties of arylhydrazines are significantly modulated by stereoelectronic factors. The term "stereoelectronic" refers to the interplay between the spatial arrangement of atoms (stereochemistry) and the distribution of electrons. In this compound, the presence of two electron-donating methyl groups on the phenyl ring influences its electronic properties.

These methyl groups, positioned at the ortho and para positions, increase the electron density on the aromatic ring and, by extension, on the hydrazine nitrogen atoms through inductive and hyperconjugative effects. This increased electron density facilitates the removal of an electron (oxidation), thereby lowering the oxidation potential of the molecule compared to unsubstituted phenylhydrazine (B124118). The ease of this initial one-electron oxidation is a critical determinant of the subsequent radical pathways the molecule can enter. The general transformation for many hydrazine derivatives involves this one-electron oxidation, leading to the formation of a radical intermediate.

Radical Pathways in Chemical Transformations

The formation of radical intermediates is a key feature of the chemical transformations of arylhydrazines. Following the initial one-electron oxidation, this compound can form a corresponding hydrazyl radical. These radical species are highly reactive and can participate in a variety of subsequent reactions, including serving as precursors in C-H arylation reactions or initiating cyclization processes.

For instance, the metabolism of certain hydrazine derivatives is known to proceed via a free radical pathway, generating reactive intermediates that can alkylate proteins or initiate lipid peroxidation. In synthetic chemistry, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles is initiated by the formation of a hydrazonyl radical, which is followed by cyclization. These pathways highlight the significance of radical intermediates derived from arylhydrazines in both biological and synthetic contexts.

Mechanistic Investigations of Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly through cyclization reactions. The mechanisms of these ring-closing reactions have been a subject of detailed investigation.

Pyrazole (B372694) Formation Mechanisms

The synthesis of pyrazoles is one of the most common applications of arylhydrazines. The fundamental mechanism typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a chemical equivalent.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH2) of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Condensation & Dehydration: This is followed by the formation of a hydrazone intermediate through the elimination of a water molecule.

Intramolecular Cyclization: The remaining hydrazino nitrogen (-NH-) then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

Final Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

Various catalysts and reaction conditions can be employed to promote this transformation, often influencing reaction rates and yields.

Table 1: Selected Catalytic Systems for Pyrazole Synthesis from Hydrazines

| Catalyst/Reagent | Substrates | Solvent | Key Features |

|---|---|---|---|

| Copper Triflate (Cu(OTf)₂) | Chalcones and Hydrazines | [BMIM-PF₆] | Excellent yields (e.g., 82%) with 20 mol% catalyst loading. |

| Silver Catalysis | N'-benzylidene tolylsulfonohydrazides and β-ketoesters | Toluene | Leads to trifluoromethylated pyrazoles; K₂CO₃ found to be an effective base. |

| Iodine (I₂) | Aldehyde hydrazones and electron-deficient olefins | DMF | Iodine-catalyzed reaction in the presence of TBHP. |

| Copper(I) Chloride (CuCl) | Phenylhydrazones and maleimides | DMF | Copper-catalyzed oxidative coupling reaction. |

| Ruthenium Cluster (Ru₃(CO)₁₂) | 1,3-diols and arylhydrazines | Not specified | Acceptorless dehydrogenative coupling reaction. |

Ring-Closing Reactions to Other Heterocycles

Beyond pyrazoles, this compound can be used to synthesize other important heterocyclic systems, such as indoles via the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, formed from the reaction of this compound with an aldehyde or ketone. The key step is a-sigmatropic rearrangement, which is often the rate-determining step, followed by the elimination of ammonia (B1221849) to form the indole ring.

More recently, hydrazine-catalyzed reactions have been developed for the synthesis of polycyclic heteroaromatics (PHAs). Specifically, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has been shown to be effective for substrates that are incompatible with acid catalysis due to the presence of basic functionalities. This method allows for the synthesis of structures like benzo[h]isoquinolines and other polycyclic azines from biaryl alkenyl aldehydes. The reaction is advantageous for its use of a simple catalyst and its tolerance of Lewis basic groups that would inhibit traditional Lewis acid catalysts.

Table 2: Examples of Ring-Closing Reactions Involving Hydrazine Derivatives

| Reaction Name | Precursors | Resulting Heterocycle | Key Mechanistic Step |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Indole | -Sigmatropic rearrangement. |

| Pyrazole Synthesis | Arylhydrazine, 1,3-Dicarbonyl | Pyrazole | Intramolecular cyclization of hydrazone intermediate. |

| Hydrazine-catalyzed RCCOM | Biaryl Alkenyl Aldehydes | Polycyclic Heteroaromatics (e.g., Benzoisoquinolines) | Carbonyl-olefin metathesis. |

| β-Lactam Synthesis | Diazoketone, Imine | β-Lactam | Cyclization of a ketene intermediate with an imine. |

Synthetic Applications of 2,4 Dimethylphenyl Hydrazine As a Precursor in Organic Chemistry

Construction of Diverse Heterocyclic Systems

The bifunctional nature of the hydrazine (B178648) group in (2,4-Dimethylphenyl)hydrazine makes it an ideal starting material for building complex molecular architectures. It readily reacts with compounds containing two electrophilic centers to form stable five- and six-membered rings, which are core structures in many pharmaceutically and industrially important molecules.

Pyrazole (B372694) Derivatives and Their Analogues

The synthesis of the pyrazole ring system is a classic application of hydrazine derivatives. The most common method is the Paal-Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this reaction, this compound acts as the dinucleophile, reacting with the two carbonyl groups of a β-diketone, β-ketoester, or related species to form a 1-(2,4-dimethylphenyl)-substituted pyrazole.

The reaction proceeds through the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is determined by the structure of the 1,3-dicarbonyl precursor. This method is highly efficient for producing a wide variety of substituted pyrazoles. libretexts.orgresearchgate.net While specific studies on the 2,4-dimethylphenyl isomer are not prevalent, the reaction is general for arylhydrazines, and analogous reactions with 2,5-dimethylphenyl hydrazine and 3,4-dimethylphenyl hydrazine have been documented to produce the corresponding pyrazole derivatives in good yields. organic-chemistry.org

Indole (B1671886) and Oxadiazolone Frameworks

This compound is a key reagent in the synthesis of specifically substituted indoles via the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. researchgate.netnih.govresearchgate.net When this compound is used, the resulting product is a 5,7-dimethyl-substituted indole. The other substituent positions on the indole ring are determined by the choice of the carbonyl compound. The reaction is robust and widely used for preparing complex indoles, including many pharmaceutical agents. google.comnih.gov

This precursor also facilitates the synthesis of five-membered heterocycles containing oxygen and nitrogen, such as oxadiazoles. Research has shown that derivatives of this compound can be used to construct 1,3,4-oxadiazole (B1194373) rings. In one pathway, a 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivative is N-alkylated with ethyl bromoacetate, and the resulting ester is converted to a hydrazide. This hydrazide can then be cyclized with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield molecules containing both phthalazinone and 1,3,4-oxadiazole rings. rdd.edu.iq

While distinct from oxadiazoles, oxadiazolones (which contain a carbonyl group in the ring) can also be synthesized from hydrazine-derived intermediates. A general route to 1,3,4-oxadiazol-2(3H)-ones involves the N-acylation of a carbazate, followed by a dehydrative cyclization to form the heterocyclic ring. nih.gov

Triazolopyrimidine Scaffolds

The synthesis of fused heterocyclic systems like triazolopyrimidines often proceeds through a multi-step sequence where this compound can be used to construct a key intermediate. The most common route to nih.govchim.itgoogle.comtriazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound. libretexts.orgorganic-chemistry.org

This compound can serve as the precursor for the required substituted aminotriazole. For instance, substituted hydrazines can react with carboxylic acids or their derivatives under various conditions to form 4-amino-1,2,4-triazole (B31798) structures. rsc.org Once the 1-(2,4-dimethylphenyl)-substituted aminotriazole is formed, its subsequent reaction with a 1,3-diketone or a related species leads to the formation of the fused triazolopyrimidine scaffold. This two-stage approach allows for the introduction of the 2,4-dimethylphenyl moiety into a complex and medicinally relevant heterocyclic framework. acs.org

Phthalazinone Derivatives

This compound has been utilized in the targeted synthesis of novel phthalazinone derivatives. One established synthetic route begins with the Friedel-Crafts aroylation of m-xylene (B151644) with phthalic anhydride, which produces 2-(2,4-dimethylbenzoyl)benzoic acid. This intermediate is then cyclized with hydrazine hydrate (B1144303) or a precursor thereof to form 4-(2,4-dimethylphenyl)phthalazin-1(2H)-one. rdd.edu.iq This core structure can be further modified. For example, the nitrogen at the 2-position can be alkylated to introduce other functional groups, which can then be used to build further heterocyclic rings, such as oxadiazoles, onto the phthalazinone framework. rdd.edu.iq

Synthesis of Azo Dyes and Related Chromophores

Azo compounds, characterized by the -N=N- functional group, are a cornerstone of the dye and pigment industry. While they are typically formed by the diazotization of primary aromatic amines followed by azo coupling, an alternative route involves the direct oxidation of 1,2-disubstituted hydrazines. libretexts.orgresearchgate.net this compound can undergo oxidative dehydrogenation to form the corresponding symmetrical azo compound, 1,2-bis(2,4-dimethylphenyl)diazene (also known as 2,2',4,4'-tetramethylazobenzene).

Modern synthetic methods allow for this transformation under mild, metal-free conditions. For example, oxidants such as trichloroisocyanuric acid (TCCA) or aerobic oxidation systems utilizing catalysts like tert-butyl nitrite (B80452) can efficiently convert arylhydrazines to azo compounds in high yields. This reaction provides a direct and practical method for creating azo chromophores from hydrazine precursors.

Development of Chemosensors and Recognition Agents

This compound is a valuable building block for creating chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. The synthetic approach involves the condensation of this compound with various aromatic aldehydes or ketones. chim.itgoogle.com This reaction typically occurs under reflux in a solvent like ethanol (B145695), often with a few drops of acetic acid as a catalyst, to produce a series of substituted hydrazones. chim.it

These hydrazone products possess a C=N-NH linkage and an extended conjugated system, which are often responsible for their chromogenic or fluorogenic properties. The lone pair of electrons on the nitrogen atoms and the aromatic rings can coordinate with metal ions or other analytes, leading to a detectable change in their absorption or fluorescence spectra. This change allows for the qualitative or quantitative detection of the target species. The specific aldehydes and ketones used in the synthesis determine the resulting hydrazone's selectivity and sensitivity towards different analytes. chim.itgoogle.com

| Precursor 1 | Precursor 2 | Product | Yield (%) |

| This compound HCl | 2,4,5-Trimethoxybenzaldehyde (B179766) | 2,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | 90% |

| This compound HCl | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | 88% |

| This compound HCl | Acetophenone | Acetophenone-2,4-dimethylphenyl hydrazone | 92% |

| Table based on data from Salim, S., & Ali, Q. (2020). chim.itgoogle.com |

Advanced Conjugation and Bioconjugation Strategies (e.g., Antibody-Drug Conjugates)

The direct application of this compound in advanced conjugation and bioconjugation strategies, particularly in the formation of antibody-drug conjugates (ADCs), is not extensively documented in mainstream chemical literature. ADCs are a sophisticated class of biopharmaceuticals that link a potent small-molecule drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The conjugation chemistries for ADCs typically involve highly specific and bioorthogonal reactions to ensure the stability and efficacy of the final conjugate.

Hydrazone-based coupling techniques, in a general sense, have been explored in medical biotechnology for linking drugs to antibodies. This method relies on the reaction between a hydrazine derivative and a carbonyl group (an aldehyde or ketone) to form a hydrazone linkage. Such linkages can be designed to be acid-labile, allowing for the release of the drug in the acidic environment of lysosomes within cancer cells.

While this compound can readily form hydrazones with various carbonyl compounds, its specific use as a linker component in commercially developed or late-stage clinical ADCs has not been identified. The design of linkers for ADCs requires a delicate balance of stability in circulation and efficient cleavage at the target site, and the specific properties imparted by the 2,4-dimethylphenyl moiety in this context have not been a major focus of reported research.

Role in the Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

The primary role of this compound in pharmaceutical synthesis lies in its function as a key building block for heterocyclic compounds, which are ubiquitous in drug molecules. Its utility is particularly pronounced in the synthesis of indole and pyrazole derivatives.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. wikipedia.orgalfa-chemistry.comjk-sci.combyjus.comnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comnih.gov this compound can be employed in this reaction to produce indoles with methyl groups at the 4- and 6-positions of the benzene (B151609) ring. These substituted indoles can then serve as intermediates in the synthesis of more complex molecules with potential biological activity. The substitution pattern on the indole ring can significantly influence the pharmacological properties of the final compound.

Pyrazole Synthesis: Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common synthetic route to pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This compound can react with various diketones or ketoesters to yield 1-(2,4-dimethylphenyl)-substituted pyrazoles. This substitution can modulate the lipophilicity and metabolic stability of the resulting molecule, making it a useful strategy in the design of new lead compounds.

While direct synthesis of major blockbuster drugs using this compound is not prominently reported, its utility in creating diverse libraries of substituted indoles and pyrazoles makes it a valuable tool for lead discovery and optimization in drug development programs. Research has shown that hydrazones derived from this compound exhibit a range of biological properties, including antifungal, anticonvulsant, antibacterial, antimalarial, and anti-inflammatory activities, highlighting the potential of its derivatives as therapeutic agents. dntb.gov.uaresearchgate.net

Below is a table summarizing the synthetic utility of this compound in forming key pharmaceutical scaffolds.

| Heterocyclic Scaffold | Synthetic Method | Key Reactants | Significance in Pharmaceuticals |

| Indole | Fischer Indole Synthesis | This compound, Aldehyde/Ketone | Core structure in many alkaloids, antimigraine drugs (triptans), and other therapeutic agents. wikipedia.orgnih.gov |

| Pyrazole | Knorr Pyrazole Synthesis | This compound, 1,3-Dicarbonyl Compound | Found in numerous anti-inflammatory drugs (e.g., COX-2 inhibitors), anticancer agents, and analgesics. |

| Hydrazone | Condensation Reaction | This compound, Aldehyde/Ketone | Precursors to other heterocycles and exhibit a range of biological activities themselves. dntb.gov.uaresearchgate.net |

Derivatization Strategies and Functionalization of 2,4 Dimethylphenyl Hydrazine

Modifications of the Hydrazine (B178648) Functionality for Specific Reactivity

The hydrazine group (-NHNH₂) is a potent nucleophile and serves as a key handle for a variety of chemical transformations, including the introduction of alkyl and acyl groups and the formation of hydrazones and hydrazides.

The nitrogen atoms of the hydrazine moiety can be targeted for alkylation and acylation to introduce new substituents. These reactions, however, require careful control to achieve selectivity.

N-Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using various alkylating agents. A significant challenge in hydrazine alkylation is controlling the selectivity, both in terms of the degree of alkylation (mono- vs. di-alkylation) and the position of substitution (on the α- or β-nitrogen). Methodologies for selective alkylation often involve the use of protecting groups or the formation of a nitrogen dianion intermediate to direct the reaction. d-nb.infoorganic-chemistry.org For instance, a protected hydrazine can be metalated with a strong base like n-butyllithium (n-BuLi) to form a reactive dianion, which then allows for controlled, sequential alkylation. organic-chemistry.org This approach provides a pathway to specifically substituted N-alkylated (2,4-Dimethylphenyl)hydrazine derivatives.

N-Acylation: Similar to alkylation, acylation introduces an acyl group (R-C=O) onto a hydrazine nitrogen. This reaction is a common method for synthesizing stable hydrazide derivatives. The selectivity of acylation can also be an issue, as the reaction can potentially occur at either nitrogen atom or lead to diacylation. google.com Specific reagents and conditions can be employed to favor monoacylation on the unsubstituted terminal nitrogen. google.com N-acylation is a valuable strategy for modifying the electronic properties and steric profile of the hydrazine functional group. rsc.org

| Reaction Type | General Reactants | Potential Products of this compound | Purpose of Derivatization |

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | N-Alkyl-(2,4-dimethylphenyl)hydrazines | Introduce alkyl chains to modify lipophilicity and steric properties. |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-(2,4-dimethylphenyl)hydrazides | Stabilize the hydrazine moiety and introduce new functional groups. |

Hydrazide Synthesis: Hydrazides are typically synthesized through the reaction of an ester with a hydrazine. researchgate.netnih.gov In this context, this compound can act as the nucleophile, attacking the electrophilic carbonyl carbon of an ester to form the corresponding N-(2,4-Dimethylphenyl)hydrazide. This reaction, known as hydrazinolysis, is a fundamental method for creating peptide bond isosteres and other functional molecules.

Hydrazone Formation: One of the most prevalent reactions involving this compound is its condensation with aldehydes and ketones to form hydrazones. ajpamc.com This reaction is typically carried out by refluxing the hydrazine (often as its hydrochloride salt) with the carbonyl compound in a solvent like ethanol (B145695), frequently with an acid catalyst such as acetic acid. researchgate.net The resulting hydrazone contains a carbon-nitrogen double bond (C=N-N) and is a key structural motif in many biologically active compounds and chemosensors. researchgate.netumt.edu.pk This straightforward and high-yielding reaction is a cornerstone for derivatizing this compound. researchgate.net

| Carbonyl Reactant | Product Name | Reaction Conditions | Yield (%) | Reference |

| 2,4,5-Trimethoxybenzaldehyde (B179766) | 2,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | Reflux in ethanol with acetic acid | - | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | Reflux in ethanol with acetic acid | - | researchgate.net |

| Acetophenone | Acetophenone-2,4-dimethylphenyl hydrazone | Reflux in ethanol with acetic acid | 92% | researchgate.net |

Functionalization of the Dimethylphenyl Aromatic Ring

The hydrazine substituent (-NHNH₂) is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution than benzene (B151609). byjus.comscribd.com Similar to the amino group in aniline, the hydrazinyl group directs incoming electrophiles primarily to the ortho and para positions. chemistrysteps.com In this compound, the positions on the ring are already substituted at C2 and C4 by methyl groups. The remaining open positions are C3, C5, and C6. The combined directing effects of the activating hydrazinyl group (at C1) and the two methyl groups (at C2 and C4) would strongly favor substitution at the C5 and C6 positions.

Potential electrophilic substitution reactions include:

Halogenation: Reaction with bromine in a suitable solvent would likely yield bromo-substituted derivatives at the C5 and/or C6 positions.

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be complicated by the oxidation of the activating hydrazine group. chemistrysteps.com To avoid this, the hydrazine functionality may first need to be protected, for instance, by acylation to form a less reactive acetanilide-like derivative. scribd.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring, typically at the most sterically accessible and electronically enriched position. byjus.com

Instead of modifying the this compound molecule directly, analogues with different substitution patterns on the aromatic ring can be synthesized from the ground up. A common synthetic route involves the nucleophilic aromatic substitution of a halogen on a suitably substituted aromatic ring by hydrazine. google.com For example, starting with a substituted chlorobenzene (B131634) derivative and reacting it with hydrazine or hydrazine hydrate (B1144303), often in a solvent and at elevated temperatures, can yield the corresponding substituted phenylhydrazine (B124118). google.com This strategy allows for the planned introduction of a wide variety of functional groups at different positions on the phenyl ring, creating a library of analogues with systematically varied electronic and steric properties.

| Starting Material (Example) | Reagent | Product Analogue (Example) | Purpose of Analogue Design |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine Hydrate | (2,4-Dinitrophenyl)hydrazine | Introduce electron-withdrawing groups to modify ring electronics. |

| 2-Fluoro-4-bromochlorobenzene | Hydrazine Hydrate | (2-Fluoro-4-bromophenyl)hydrazine | Introduce halogens for subsequent cross-coupling reactions. |

Strategies for Enhancing Molecular Diversity and Library Generation

The derivatization reactions described above are highly amenable to the principles of combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov By using this compound as a central scaffold, its reaction with a diverse set of building blocks can generate a large chemical library. udel.edu

For example, the robust and high-yielding nature of hydrazone formation makes it ideal for this approach. A library of various aldehydes and ketones can be reacted in parallel with this compound, potentially in a high-throughput format, to produce a corresponding library of hydrazone derivatives. youtube.com Each member of the library would share the common (2,4-Dimethylphenyl)hydrazone core but differ in the substituent derived from the carbonyl compound. This strategy allows for the systematic exploration of a large chemical space to identify molecules with desired properties, a common practice in drug discovery and materials science. nih.gov Similarly, libraries of N-acylated or N-alkylated derivatives could be generated by reacting the parent hydrazine with a collection of different acylating or alkylating agents.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethylphenyl Hydrazine and Its Molecular Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2,4-Dimethylphenyl)hydrazine, providing detailed information about the hydrogen and carbon atomic framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are foundational techniques for the structural verification of this compound. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic region would display distinct signals for the three protons on the phenyl ring. The proton at C-5 is expected to be a doublet, coupled to the proton at C-6. The proton at C-6 would appear as a doublet of doublets, coupled to the protons at C-5 and C-3. The proton at C-3 would likely be a broad singlet or a narrow doublet. The two methyl groups at positions C-2 and C-4 would each produce a sharp singlet, while the hydrazine (B178648) protons (-NH and -NH₂) would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing eight distinct signals corresponding to the eight carbon atoms of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbons bearing the methyl and hydrazine groups appearing at different fields compared to the unsubstituted carbons. The two methyl carbons would resonate at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on foundational NMR principles and analysis of similar structures like phenylhydrazine (B124118) and substituted aromatic compounds.

| Atom Position | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| C1 | - | ~145-150 |

| C2 | - | ~125-130 |

| C3 | ~6.8-7.0 (d) | ~115-120 |

| C4 | - | ~130-135 |

| C5 | ~6.9-7.1 (d) | ~128-132 |

| C6 | ~6.6-6.8 (s) | ~110-115 |

| 2-CH₃ | ~2.2-2.4 (s) | ~17-20 |

| 4-CH₃ | ~2.1-2.3 (s) | ~20-23 |

| NH | ~4.5-5.5 (br s) | - |

| NH₂ | ~3.5-4.5 (br s) | - |

s = singlet, d = doublet, br s = broad singlet

Two-dimensional (2D) NMR experiments are employed to overcome the limitations of 1D spectra, especially in complex molecules, by revealing correlations between nuclei. For this compound, these techniques provide definitive connectivity information. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent aromatic protons, confirming their relative positions on the ring. For instance, a correlation between the signals for H-5 and H-6 would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C). columbia.edu An HSQC spectrum would unambiguously link the proton signals of the methyl groups and the aromatic C-H protons to their corresponding carbon signals in the ¹³C NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2- and 3-bond) correlations between protons and carbons. columbia.eduyoutube.com The HMBC spectrum is crucial for piecing together the molecular skeleton. Key correlations would include:

The protons of the 2-methyl group showing cross-peaks to the aromatic carbons C-1, C-2, and C-3.

The protons of the 4-methyl group showing correlations to C-3, C-4, and C-5.

The aromatic proton H-6 showing correlations to carbons C-2 and C-4. These correlations would definitively confirm the 2,4-substitution pattern of the methyl groups on the phenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation into smaller, characteristic ions. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₈H₁₂N₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 136. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. uab.edu Key fragmentation pathways would likely involve the cleavage of the weak N-N bond and rearrangements within the aromatic ring. nih.govresearchgate.net

Table 2: Predicted EIMS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 136 | [C₈H₁₂N₂]⁺• (Molecular Ion) | - |

| 121 | [C₈H₁₁N]⁺• | •NH |

| 106 | [C₇H₈N]⁺ | •CH₃ |

| 105 | [C₈H₉]⁺ | •NH₂NH |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₄N₂ |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. rsc.org

For this compound, HRMS is used to confirm the molecular formula C₈H₁₂N₂. The calculated exact mass for the molecular ion [M]⁺• is compared against the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the assigned elemental composition. nih.gov

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |

| C₈H₁₂N₂ | [M+H]⁺ | 137.10732 | Hypothetical: 137.1071 |

| C₈H₁₂N₂ | [M]⁺• | 136.10005 | Hypothetical: 136.0998 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for determining the purity of a sample and confirming the identity of its components.

In the analysis of this compound, an LC system would separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. researchgate.net As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS detector then confirms the identity of the main peak as this compound by detecting its specific mass-to-charge ratio (e.g., m/z 137 for the protonated molecule, [M+H]⁺). Due to the chemical properties of hydrazines, derivatization with reagents like p-dimethylaminobenzaldehyde is sometimes employed to enhance chromatographic separation and detection sensitivity. nih.gov This technique provides a robust method for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. In the context of this compound, GC-MS can be employed to identify and quantify the compound and its volatile derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component. cdc.govlibretexts.orgchemguide.co.uk

When a molecule of this compound is ionized in the mass spectrometer, it forms a molecular ion which can then fragment in predictable ways. libretexts.orgchemguide.co.uk The resulting mass spectrum is a unique fingerprint of the compound. For instance, the fragmentation of straight-chain alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. whitman.edu While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that characteristic fragments would be observed corresponding to the dimethylphenyl group and the hydrazine moiety. The stability of the resulting carbocations influences the intensity of the fragment peaks. chemguide.co.uk

In studies of related hydrazine derivatives, such as 2,4-dinitrophenylhydrazones of aldehydes, GC-MS has proven effective for their separation and detection. nih.gov This suggests that GC-MS is a suitable method for analyzing the volatile components related to this compound.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |

|---|---|---|

| 136 | [C8H12N2]+• | Molecular Ion Peak |

| 121 | [C8H9N]+ | Loss of NH2 radical |

| 106 | [C7H8N]+ | Loss of CH3 and NH2 radicals |

| 91 | [C7H7]+ | Tropylium ion, characteristic of toluene-like structures |

Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation patterns may vary.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency. chemanalytical.com

For this compound and its adducts, FT-IR spectra would reveal key vibrational modes. The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. researchgate.netnih.gov

In the case of molecular adducts, such as hydrazones formed from the reaction of this compound with aldehydes or ketones, a characteristic C=N stretching vibration would appear in the range of 1600-1650 cm⁻¹. researchgate.net The presence and position of these peaks confirm the structure of the synthesized compounds. researchgate.net For example, the FT-IR spectrum of a 2,4-dinitrophenylhydrazone derivative showed a sharp peak at 3287 cm⁻¹ (N-H stretching) and 1744 cm⁻¹ (C=N stretching). researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C=N (Hydrazone) | Stretching | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. libretexts.org

For this compound, the aromatic ring and the hydrazine group act as chromophores. The electronic transitions are typically of the π → π* and n → π* type. researchgate.netslideshare.net The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically less intense. uzh.ch

The UV-Vis spectrum of a related compound, 2,4-dinitrophenylhydrazine (B122626), shows absorption maxima at 363 nm and 267 nm, which are assigned to n→π* and π→π* transitions, respectively. researchgate.net The formation of molecular adducts, such as hydrazones, can lead to a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. slideshare.net For example, squaraine-hydrazine adducts exhibit intense absorption in the far-red spectral region. nsf.gov

Table 3: Typical Electronic Transitions and Absorption Maxima for Phenylhydrazine Derivatives

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 300 | High |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

For this compound and its molecular adducts, single-crystal XRD analysis would elucidate the precise geometry of the molecule, including the planarity of the aromatic ring and the conformation of the hydrazine moiety. Studies on related compounds, such as a complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate, have utilized single-crystal X-ray analysis to determine the molecular structure. researchgate.net Similarly, the crystal structure of 2,4-dinitrophenylhydrazine has been confirmed by powder XRD. researchgate.netscirp.org

The analysis of a hydrazone derivative by high-resolution low-temperature X-ray diffraction has provided detailed insights into the topological properties of covalent bonds and intermolecular interactions. sharif.edu Such studies are crucial for understanding the supramolecular chemistry of these compounds.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. cdc.govresearchgate.net It is particularly useful for the analysis of non-volatile or thermally unstable compounds.

For the purity assessment and separation of this compound and its adducts, reversed-phase HPLC is a common approach. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the polar nature of hydrazine, it may have little retention on reversed-phase columns, necessitating the use of mixed-mode columns or derivatization. helixchrom.com

Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance the detection of carbonyl compounds by HPLC. ijcpa.in The resulting hydrazones have strong UV absorbance, allowing for sensitive detection. HPLC methods have been developed for the analysis of phenylhydrazine compound residues in various samples, demonstrating the utility of this technique for quality control. google.com

Table 4: Typical HPLC Parameters for the Analysis of Phenylhydrazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Inertsil ODS) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm or 360 nm for derivatives) |

| Column Temperature | 20 - 45 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a pivotal analytical technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound, such as the formation of hydrazone adducts. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) on a solid support, and a liquid mobile phase.

In the analysis of this compound and its derivatives, silica gel plates are commonly employed as the stationary phase due to their polarity. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system of appropriate polarity is selected to ensure that the components of the mixture migrate along the TLC plate at different rates. For substituted hydrazines, various solvent systems can be utilized, often consisting of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate, to modulate the retention factor (Rƒ) of the analytes. The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

Due to the colorless nature of this compound and many of its adducts, visualization of the separated spots on the TLC plate requires specific techniques. A common non-destructive method is exposure to ultraviolet (UV) light, under which aromatic compounds like this compound may appear as dark spots on a fluorescent background. Destructive visualization methods involve the use of staining reagents. Iodine vapor is a widely used general stain that can reveal the presence of many organic compounds, including hydrazines, which typically appear as brown spots. Another effective stain is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with oxidizable functional groups, including the hydrazine moiety, to produce yellow-brown spots on a purple background.

The following table provides representative Rƒ values for this compound and a hypothetical molecular adduct in a common solvent system, illustrating the separation achievable with TLC.

| Compound | Mobile Phase (Hexane:Ethyl Acetate, 4:1) | Rƒ Value | Visualization Method |

| This compound | Hexane:Ethyl Acetate (4:1) | 0.45 | Iodine Vapor, KMnO₄ |

| Example Adduct: Acetone (2,4-dimethylphenyl)hydrazone | Hexane:Ethyl Acetate (4:1) | 0.60 | Iodine Vapor, KMnO₄ |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then used to empirically validate the proposed molecular formula of a newly synthesized substance, such as this compound or its molecular adducts. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the compound's presumed formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and the correctness of its empirical formula.

For this compound, the molecular formula is C₈H₁₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table of Theoretical Elemental Composition for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 70.54 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.57 |

| Total | 136.196 | 100.00 |

When this compound is reacted to form a molecular adduct, for instance, with a carbonyl compound, elemental analysis is crucial for confirming the structure of the resulting hydrazone. The following table presents the theoretical and illustrative experimental elemental analysis data for a representative molecular adduct, 2,4,5-trimethoxybenzaldehyde (B179766) (2,4-dimethylphenyl)hydrazone (C₁₈H₂₂N₂O₃).

Elemental Analysis Data for a Representative Molecular Adduct

| Element | Theoretical Mass Percentage (%) | Found Mass Percentage (%) fiu.edu |

| Carbon | 68.77 | 68.80 |

| Hydrogen | 7.05 | 7.02 |

| Nitrogen | 8.91 | 8.88 |

The close agreement between the theoretical and found percentages in this illustrative example would confirm the successful synthesis and purity of the molecular adduct.

Computational and Theoretical Investigations of 2,4 Dimethylphenyl Hydrazine Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for predicting reactivity and molecular behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species.

For the pyrazole (B372694) derivative of (2,4-Dimethylphenyl)hydrazine, DFT calculations have been used to determine the energies of the HOMO and LUMO. uomphysics.net The HOMO, being the orbital most available to donate electrons, is localized over the pyrazole ring and the (2,4-dimethylphenyl) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, is distributed across the molecule, suggesting sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For the studied pyrazole derivative, the calculated HOMO-LUMO energy gap was found to be 5.372 eV. uomphysics.net This relatively large gap is consistent with the stability of the compound. uomphysics.net

Table 1: Frontier Molecular Orbital Properties of a this compound Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.268 |

| LUMO Energy | -0.896 |

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

In the context of molecules derived from this compound, NBO analysis can reveal hyperconjugative interactions, such as those between lone pairs of electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions lead to charge delocalization and contribute significantly to the molecular stability.

Electrostatic Potential Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For the pyrazole derivative of this compound, MEP analysis revealed that the most negative potential is located around the oxygen atom of the carboxylate group and the nitrogen atoms of the pyrazole ring, identifying these as the primary sites for electrophilic interactions. uomphysics.net The hydrogen atoms of the methyl groups and the phenyl rings exhibit positive potential, making them potential sites for nucleophilic interactions. uomphysics.net

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For reactions involving this compound, such as the formation of hydrazones and pyrazoles, computational modeling can map out the step-by-step pathway of the reaction. uomphysics.net For instance, in the cyclocondensation reaction to form the pyrazole derivative, theoretical modeling can help to understand the energetics of the bond-forming and bond-breaking steps, providing insights into the reaction's feasibility and potential byproducts.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational methods can simulate various spectroscopic properties of molecules, providing a means to validate experimental data and to aid in the interpretation of spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. For the pyrazole derivative of this compound, the calculated chemical shifts have shown good agreement with the experimental data, aiding in the complete assignment of the observed signals. uomphysics.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. The calculated absorption maxima (λmax) for the pyrazole derivative correspond to π → π* and n → π* transitions and are in agreement with the experimental spectrum. uomphysics.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a theoretical Infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved.

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of this compound derivatives in silico and calculating their properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR). These studies are crucial in the rational design of new molecules with desired properties, such as enhanced biological activity or specific material characteristics. For example, computational studies on various dihydropyrazole derivatives have been used to correlate their molecular structure with their potential as α-amylase inhibitors and free radical scavengers. acs.org

Conclusion and Future Research Directions

Synthesis and Reactivity: Achievements and Persistent Challenges

The primary and most well-documented synthetic application of (2,4-Dimethylphenyl)hydrazine is its condensation reaction with various aldehydes and ketones to form hydrazones. researchgate.netumt.edu.pkdntb.gov.ua This reaction is typically a straightforward and high-yielding process, often carried out by refluxing this compound hydrochloride with the desired carbonyl compound in a solvent like ethanol (B145695), with a catalytic amount of acetic acid. researchgate.net This method has been successfully employed to synthesize a series of hydrazone derivatives. researchgate.netscribd.com

An achievement in this area is the reliable and efficient synthesis of these hydrazone structures, which serve as scaffolds for further functionalization or as final products with specific properties. However, challenges persist. While the synthesis of simple hydrazones is well-established, the development of more complex derivatives may require more sophisticated synthetic methodologies. Future research should focus on expanding the scope of its reactivity beyond simple condensation. Exploring its participation in transition-metal-catalyzed cross-coupling reactions, for instance, could open new avenues for creating novel carbon-nitrogen and nitrogen-nitrogen bonds, a topic of general interest in the broader field of hydrazine (B178648) chemistry. organic-chemistry.org Furthermore, investigations into developing more sustainable and green synthetic protocols for both this compound itself and its derivatives are warranted.

Emerging Applications and Design Principles in Chemical Synthesis

The most prominent emerging application for derivatives of this compound is in the field of chemosensors. researchgate.netumt.edu.pk Hydrazones synthesized from this compound have been identified as ideal candidates for chemosensor chemistry. researchgate.netdntb.gov.uascribd.com The core design principle involves the molecular recognition capabilities of the hydrazone moiety. By carefully selecting the aromatic carbonyl compound for the condensation reaction, researchers can tune the electronic and steric properties of the resulting hydrazone to selectively bind with specific analytes, leading to a detectable signal such as a change in color or fluorescence. umt.edu.pk

Future design principles should focus on creating more sophisticated sensor systems. This could involve incorporating this compound-derived hydrazones into larger conjugated systems or polymers to enhance sensitivity and selectivity. umt.edu.pk Beyond sensors, the broader class of hydrazones is known for a wide array of biological activities, including antifungal, antibacterial, and anticonvulsant properties. researchgate.netumt.edu.pkdntb.gov.ua This suggests a significant, yet largely unexplored, potential for this compound derivatives in medicinal chemistry. Future work should systematically explore the structure-activity relationships of these compounds to design and synthesize new therapeutic agents. nih.govresearchgate.net

Table 1: Synthesized Hydrazone Derivatives of this compound and Their Yields

| Carbonyl Precursor | Resulting Hydrazone | Yield (%) | Reference |

| 2,4,5-trimethoxybenzaldehyde (B179766) | 2,4,5-trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | 90 | researchgate.net |

| 3,4,5-trimethoxybenzaldehyde | 3,4,5-trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazine | 88 | researchgate.net |

| Acetophenone | Acetophenone-2,4-dimethylphenyl hydrazone | 92 | researchgate.net |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The characterization of this compound derivatives has predominantly relied on standard analytical techniques. Electron Ionization Mass Spectrometry (EIMS) has been effectively used to confirm the molecular mass and fragmentation patterns of newly synthesized hydrazones. researchgate.netumt.edu.pk For the broader class of hydrazone derivatives, a more extensive suite of analytical methods is typically employed, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). chemistryjournals.netscirp.orgaustinpublishinggroup.com High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing the purity of these compounds. chemistryjournals.net